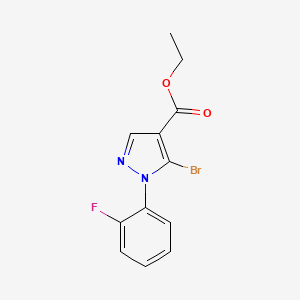

![molecular formula C9H10N2O2 B599234 6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 136842-80-3](/img/structure/B599234.png)

6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

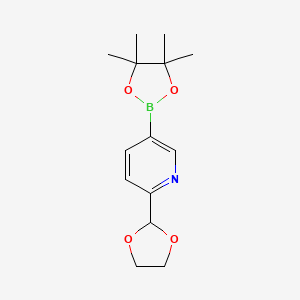

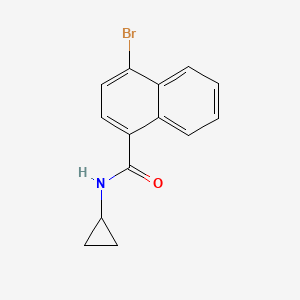

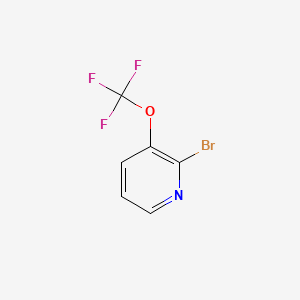

The compound “6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one” is a complex organic molecule that contains a pyrrolopyridinone core. Pyrrolopyridinones are a class of compounds that contain a fused pyrrole and pyridine ring. The “6,7-dihydro-5H” prefix indicates the presence of two additional hydrogen atoms, suggesting that the pyrrole ring is in a partially reduced state. The “6-(2-Hydroxyethyl)” substituent indicates the presence of a hydroxyethyl group at the 6-position of the pyrrolopyridinone core.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolopyridinone core followed by functionalization to introduce the hydroxyethyl group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyrrole and pyridine rings of the pyrrolopyridinone core, with a hydroxyethyl group attached at the 6-position. The presence of nitrogen in the ring structure would likely result in interesting electronic properties.Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of the hydroxyethyl group could potentially make this compound a candidate for further functionalization reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the hydroxyethyl group could potentially impart some degree of polarity to the molecule, affecting properties such as solubility.Applications De Recherche Scientifique

Synthesis and Catalytic Applications

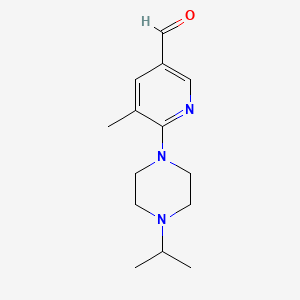

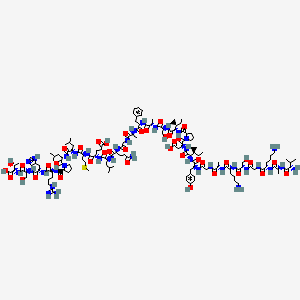

6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, as a heterocyclic compound, is structurally related to pyrrolopyridine and pyrrolidine scaffolds, known for their versatile applications in medicinal chemistry and pharmaceutical synthesis. The compound's structural similarity to these frameworks suggests its potential utility in the synthesis of bioactive molecules. The pyrrolopyridine scaffold is particularly noteworthy for its role in the design of kinase inhibitors, owing to its ability to interact with kinases through multiple binding modes, making it a key element in medicinal chemistry (Wenglowsky, 2013). Similarly, the pyrrolidine ring is used to obtain compounds for treating human diseases due to its contributions to stereochemistry and 3D structure of molecules, enhancing the pharmacophore space exploration (Li Petri et al., 2021).

Biological Significance and Applications

The biologically active pyrimidine appended optical sensors have established the significance of compounds containing heteroatoms like N-heterocycles in organic chemistry. These compounds, due to their ability to form coordination and hydrogen bonds, are suitable for use as sensing probes. Their applications span genetics, pharmacology, microbiology, and other fields, emphasizing their importance in various biological and medicinal applications (Jindal & Kaur, 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety analysis.

Orientations Futures

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials, as well as investigating its physical and chemical properties in more detail.

Propriétés

IUPAC Name |

6-(2-hydroxyethyl)-7H-pyrrolo[3,4-b]pyridin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-5-4-11-6-8-7(9(11)13)2-1-3-10-8/h1-3,12H,4-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHRNOWMFUAHJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=N2)C(=O)N1CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;trihydrochloride](/img/structure/B599153.png)

![Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B599154.png)

![6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine](/img/structure/B599164.png)

![3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B599167.png)

![1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate](/img/structure/B599169.png)